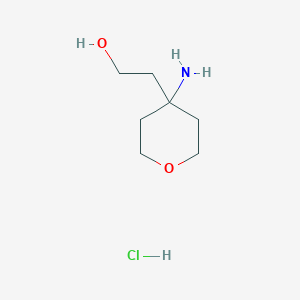

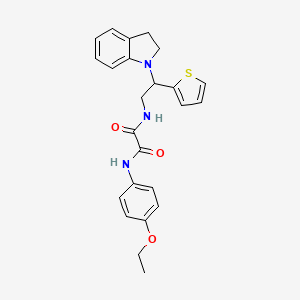

![molecular formula C17H17N3O4S2 B2448082 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide CAS No. 706773-60-6](/img/structure/B2448082.png)

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains a benzothiazole ring (a type of heterocyclic aromatic compound), a phenoxy group (an oxygen bonded to a phenyl group), and a sulfamoyl group (a sulfur atom bonded to two oxygen atoms and an amine). These functional groups suggest that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the polar/charged sulfamoyl group. It could potentially undergo electrophilic aromatic substitution reactions at the benzothiazole or phenyl rings, or nucleophilic substitution reactions at the sulfamoyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of both hydrophobic and hydrophilic regions could give it amphiphilic properties. The sulfamoyl group could potentially form hydrogen bonds, influencing its solubility and reactivity .科学的研究の応用

Synthesis and Biological Evaluation

- Antimicrobial Activities : Novel benzothiazole-substituted β-lactam hybrids, synthesized from (benzo[d]thiazol-2-yl)phenol, have shown moderate antimicrobial activities against various bacterial strains. This indicates potential applications in developing new antimicrobial agents (Alborz et al., 2018).

- Anticancer Activities : Some N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives have demonstrated notable anticancer activity, suggesting the potential of benzothiazole derivatives in cancer treatment (Tay, Yurttaş, & Demirayak, 2012).

Material Science and Chemistry

- Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effect on steel, showing high inhibition efficiencies and potential for protective coatings in industrial applications (Hu et al., 2016).

Pharmacological Studies

- Antidiabetic Activity : N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have exhibited in vivo antidiabetic activity, indicating their potential as 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors (Moreno-Díaz et al., 2008).

- Antioxidant and Anti-Inflammatory : N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have shown promising antioxidant and anti-inflammatory activities, relevant for therapeutic applications (Koppireddi et al., 2013).

Liquid Crystal Research

- Phase Transition Studies : Non-symmetric liquid crystal dimers containing benzothiazole units have been studied for their phase transition properties, contributing to the development of advanced liquid crystal technologies (Yeap et al., 2012).

Molecular Docking and Drug Design

- COX-2 Enzyme Inhibition : Studies on benzothiazole derivatives for nonsteroidal anti-inflammatory drug development have shown potential COX-2 enzyme inhibition, suggesting their use in pain and inflammation management (Kumar et al., 2020).

特性

IUPAC Name |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-20(2)26(22,23)13-8-9-14-15(10-13)25-17(18-14)19-16(21)11-24-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUZEVQNXLJFRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2448004.png)

![1-acetyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2448005.png)

![1-(4-ethoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2448007.png)

![1-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2448008.png)

![5-Methyl-3-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2448014.png)

![6-Acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2448018.png)